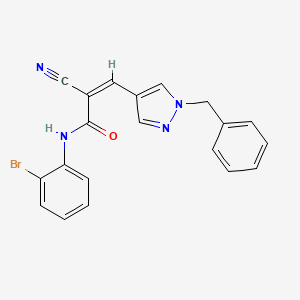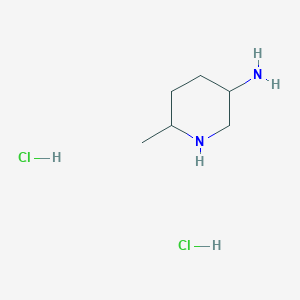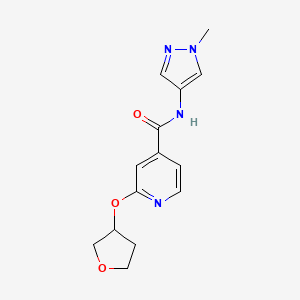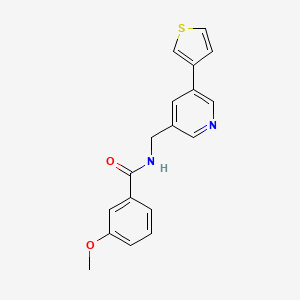
(Z)-3-(1-benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(1-benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide is a compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is also known as BRD3308 and has a molecular weight of 458.34 g/mol.
Applications De Recherche Scientifique
Intermolecular Interactions and Structural Analysis
Research into compounds structurally related to (Z)-3-(1-benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide has focused on the synthesis, structural characterization, and analysis of their intermolecular interactions. For instance, antipyrine derivatives similar to the mentioned compound were synthesized and subjected to X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies revealed that crystal packing is primarily stabilized by hydrogen bonds, and the stability is dominated by electrostatic energy contributions, suggesting potential for novel crystalline material development (Saeed et al., 2020).
Enantioselective Synthesis
The compound belongs to a class of molecules that can be synthesized through enantioselective processes. Research has demonstrated that exocyclic enamides, similar in structure to this compound, can be hydrogenated with high enantioselectivity using specific catalytic systems. This process is crucial for the synthesis of compounds with potential pharmaceutical applications, highlighting the relevance of such molecules in drug discovery (Zhou et al., 2005).
Antimicrobial and Antiviral Activity
Compounds with pyrazole derivatives, akin to this compound, have been synthesized and evaluated for their antimicrobial and antiviral activities. Some derivatives have shown significant efficacy against bird flu influenza (H5N1), indicating the potential of such compounds in the development of new antiviral drugs (Hebishy et al., 2020).
Anticancer and Anti-Inflammatory Applications
Novel pyrazolopyrimidines derivatives exhibiting both anticancer and anti-5-lipoxygenase activities have been developed. These derivatives underscore the therapeutic potential of compounds structurally related to this compound in treating cancer and inflammation-related disorders (Rahmouni et al., 2016).
Synthesis of Novel Heterocyclic Compounds
The structural framework of this compound facilitates the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for developing new therapeutic agents. Research in this area has led to the creation of new compounds with potential antitumor and antimicrobial activities, highlighting the versatility of such molecular structures in synthesizing bioactive molecules (Riyadh, 2011).
Propriétés
IUPAC Name |
(Z)-3-(1-benzylpyrazol-4-yl)-N-(2-bromophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O/c21-18-8-4-5-9-19(18)24-20(26)17(11-22)10-16-12-23-25(14-16)13-15-6-2-1-3-7-15/h1-10,12,14H,13H2,(H,24,26)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJSSBQCQAOYJU-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C=C(C#N)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4-chlorophenoxy)-N-[4-(4,5-dichloroimidazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2956389.png)
![2,4-dichloro-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956391.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2956392.png)


![2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B2956396.png)
![1-[[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(1,3-thiazol-2-yl)urea](/img/structure/B2956398.png)